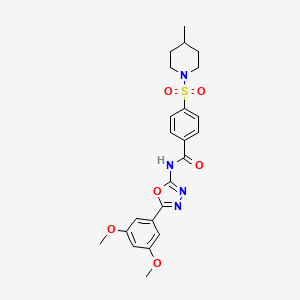

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S/c1-15-8-10-27(11-9-15)34(29,30)20-6-4-16(5-7-20)21(28)24-23-26-25-22(33-23)17-12-18(31-2)14-19(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCQKVHEWHDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Attachment of the Dimethoxyphenyl Group: : The 3,5-dimethoxyphenyl group is introduced via nucleophilic substitution reactions, often using dimethoxybenzene derivatives and appropriate leaving groups.

-

Sulfonylation: : The sulfonyl group is typically introduced through sulfonyl chloride reagents in the presence of a base such as triethylamine (TEA).

-

Formation of the Benzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and participate in π-π interactions could be exploited in designing enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in areas such as oncology, neurology, and infectious diseases. Its unique structure may allow it to target specific proteins or pathways involved in disease processes.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the sulfonyl and piperidinyl groups, potentially altering its reactivity and biological activity.

N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may affect its chemical properties and interactions.

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide: Lacks the piperidinyl group, which could influence its solubility and biological activity.

Uniqueness

The presence of both the oxadiazole ring and the sulfonyl-piperidinyl group in N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide makes it unique compared to similar compounds

Q & A

Q. What are the key steps in synthesizing N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves three main steps:

Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under reflux with a dehydrating agent like POCl₃ .

Sulfonation : Introduction of the sulfonyl group using 4-methylpiperidine and sulfonating agents (e.g., chlorosulfonic acid) in anhydrous dichloromethane .

Coupling : Amide bond formation between the oxadiazole and benzamide moieties using coupling reagents such as EDC/HOBt in DMF .

Key Characterization : NMR (¹H/¹³C), HPLC, and mass spectrometry confirm purity (>95%) and structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms sulfonamide/amide linkages .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, S=O at ~1150 cm⁻¹ for sulfonamide) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₃O₆S: 484.1484) .

Q. What structural features contribute to its potential bioactivity?

- 1,3,4-Oxadiazole Ring : Enhances metabolic stability and π-π stacking with biological targets (e.g., enzyme active sites) .

- Sulfonamide Group : Facilitates hydrogen bonding with residues in receptors (e.g., tyrosine kinases) .

- 3,5-Dimethoxyphenyl Substituent : Improves lipophilicity for membrane permeability .

Q. How is the purity of this compound validated in academic research?

Q. What solvents and reaction conditions optimize its synthesis?

| Step | Solvent | Temperature | Catalyst/Reagent |

|---|---|---|---|

| Cyclization | DMF | 80–90°C | POCl₃ |

| Sulfonation | Dichloromethane | 0–5°C (ice bath) | Triethylamine |

| Coupling | DMF | Room temperature | EDC/HOBt |

| Yields improve under inert (N₂) atmospheres with rigorous moisture control . |

Advanced Research Questions

Q. How can conflicting bioactivity data from analogs be resolved?

- Comparative SAR Analysis : Test analogs with structural variations (e.g., replacing 3,5-dimethoxyphenyl with thiophene) to isolate activity drivers .

- Target Validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm target engagement (e.g., PI3K/AKT pathway inhibition) .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess specificity .

Q. What strategies optimize yield in multi-step synthesis?

- Intermediate Purification : Flash chromatography (hexane/EtOAc gradient) after cyclization improves subsequent coupling efficiency .

- Catalyst Screening : Replace EDC with DCC for higher amidation yields in polar aprotic solvents .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization from 6h to 30min) with comparable yields .

Q. How are computational methods used to predict its mechanism of action?

- Molecular Docking (AutoDock Vina) : Simulates binding to targets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .

- MD Simulations : Analyzes stability of ligand-receptor complexes over 100ns trajectories .

- QSAR Modeling : Correlates substituent electronegativity with IC₅₀ (R² = 0.89 for 15 analogs) .

Q. What experimental designs address low reproducibility in biological assays?

- Blinded Studies : Minimize bias in IC₅₀ determinations .

- Positive/Negative Controls : Include doxorubicin (anticancer) and vehicle (DMSO) in dose-response assays .

- Statistical Power Analysis : Use ANOVA with post-hoc Tukey tests (α = 0.05, n ≥ 3) .

Q. How can structural analogs resolve contradictions in toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.